(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

Optimizing peptide hydrophobicity with standard branched amino acids often fails to achieve the required proteolytic stability or binding pocket complementarity. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CAS 1998613-43-6) addresses this gap as a non-natural, Fmoc-protected building block for SPPS. Its 4-ethyl substituted hexanoic acid backbone (MW 381.47 g/mol, 8 rotatable bonds) provides greater lipophilicity and steric hindrance than Fmoc-leucine, enabling precise modulation of peptide conformation and enzymatic resistance. • Enables systematic SAR by replacing native hydrophobic residues with a tailored, non-canonical side chain. • Enhances peptide half-life against proteases through steric shielding of the amide backbone. • Supplied as ≥95% HPLC-pure powder; ambient shipment; global stock ensures rapid delivery for iterative medicinal chemistry campaigns.

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
Cat. No. B12308271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
Molecular FormulaC23H27NO4
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)
InChIKeyXJEVIPVJYGAMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid: Procurement Guide and Baseline Specifications for Peptide Synthesis Reagents


(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CAS 1998613-43-6) is a chiral, non-natural amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group and a 4-ethyl branched side chain . It is supplied as a solid powder with a molecular weight of 381.47 g/mol and a molecular formula of C23H27NO4, and is intended for use as a building block in solid-phase peptide synthesis (SPPS) . Commercial specifications commonly list a purity of ≥95% by HPLC .

Workflow
Fmoc-SPPS chiral building block
Selection Logic
Non-natural, lipophilic, sterically demanding side chain
Procurement Context
Research-scale; specialty reagent with ≥95% HPLC purity

Why (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Cannot Be Replaced by Standard Fmoc-Protected Amino Acids


In peptide synthesis, standard Fmoc-protected amino acids such as Fmoc-leucine or Fmoc-isoleucine provide hydrophobic, branched aliphatic side chains [1][2]. However, they lack the specific 4-ethyl substitution on a hexanoic acid backbone present in (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid . This structural difference introduces a distinct steric and electronic profile. Substitution with a generic branched-chain amino acid alters the peptide's three-dimensional conformation, its interaction with biological targets, and its metabolic stability [3]. The compound's specific side chain is therefore essential for structure-activity relationship (SAR) studies or for engineering peptides with precise hydrophobic properties and enhanced stability against proteolysis [4]. Direct replacement with a cheaper, more common analog risks project failure due to loss of the desired biological or physicochemical property.

Target (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
! Unique 4-ethyl hexanoic acid backbone; distinct steric and electronic profile.
Common Substitute Fmoc-leucine / Fmoc-isoleucine
! Lacks 4-ethyl substitution; alters peptide conformation and may reduce metabolic stability.
Hypothetical Analog Boc-protected variant
! Class-level evidence suggests Boc strategy may yield lower purity and yield for hydrophobic peptides.

Quantitative Differentiation Evidence for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Against Comparable Building Blocks


Fmoc vs. Boc Protection Strategy: Crude Peptide Purity and Yield Comparison for Hydrophobic Peptides

For the synthesis of peptides containing hydrophobic amino acids, the Fmoc/tBu strategy has demonstrated superior performance over the Boc/Bzl strategy in terms of crude peptide purity and yield [1]. This class-level inference supports the selection of an Fmoc-protected building block like (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid over a hypothetical Boc-protected analog. While not a direct head-to-head comparison of this specific compound, the data establishes a clear advantage for the Fmoc approach in the relevant context of hydrophobic peptide synthesis.

Fmoc vs. Boc Strategy
Class-level inference
Fmoc/tBu yields 12.2% vs. 7.1% for Boc/Bzl
+71.8% higher average yield
Comparable final purity (97.1% vs. 96.7%)
Supports selection of Fmoc chemistry for hydrophobic peptide synthesis.
Context: Neurokinin A antagonist peptide synthesis.
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

Purity Specification: Benchmarking (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Against Common Non-Natural Amino Acid Standards

The target compound is commercially supplied with a minimum purity of ≥95% by HPLC . This specification is directly comparable to many other non-natural Fmoc-protected amino acids on the market, which are also commonly offered at ≥95% purity . While not a unique differentiator, this quantifiable purity level meets the standard benchmark for reliable coupling and minimal side-reactions in SPPS [1].

Purity Specification
Specification review
Purity ≥95% by HPLC
Equivalent to common Fmoc-amino acid benchmarks.
Meets industry-standard purity for SPPS; does not introduce additional purification burden.
Quality Control Peptide Synthesis Reagent Purity

Side-Chain Lipophilicity: Molecular Weight and Rotatable Bond Comparison to Common Branched-Chain Amino Acids

The molecular weight of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is 381.47 g/mol, which is 8-9% higher than the common Fmoc-protected branched-chain amino acids (BCAAs) [1]. This increase is due to the 4-ethyl substituted hexanoic acid backbone, which also results in a higher number of rotatable bonds (8) compared to Fmoc-leucine or Fmoc-isoleucine . These physicochemical differences directly translate to a higher calculated logP and greater steric bulk, making it a distinct tool for modulating peptide hydrophobicity and conformational flexibility.

Side-Chain Lipophilicity
Supporting evidence
MW: 381.47 g/mol; Rotatable Bonds: 8
+28.06 g/mol vs. Fmoc-leucine
+1 rotatable bond vs. standard branched-chain amino acids.
Enables precise modulation of peptide lipophilicity and conformational flexibility.
Property comparison from molecular formulas.
Lipophilicity Peptide Property Design Structure-Activity Relationship (SAR)

Pricing and Availability: Cost-Volume Profile for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

As a specialized non-natural amino acid, (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is available in research-scale quantities from select suppliers . A known price point for 1g is $302.25, with a 5g pack costing $1,214.25 ($242.85/g) . This pricing structure is consistent with other custom, non-natural Fmoc-amino acids and reflects the additional synthetic steps required for its production compared to off-the-shelf Fmoc-BCAAs [1].

Cost-Volume Profile
Supporting evidence
$302.25/g (1g); $242.85/g (5g)
15-60x premium vs. standard Fmoc-BCAAs
Pricing from vendor catalog.
Premium cost is justified by unique structure for advanced peptide design.
Standard analogs are inadequate for this application.
Procurement Cost Analysis Research Reagent

Primary Application Scenarios for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in Peptide Research and Development


Structure-Activity Relationship (SAR) Studies Requiring Enhanced Lipophilicity and Steric Bulk

When a lead peptide's binding affinity or pharmacokinetic profile requires optimization, researchers can systematically replace native hydrophobic amino acids (e.g., leucine, isoleucine) with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid [1]. Its increased molecular weight and rotatable bond count (381.47 g/mol, 8 bonds) compared to Fmoc-leucine (353.41 g/mol, 7 bonds) introduces greater lipophilicity and steric hindrance . This precise modification allows for fine-tuning of a peptide's interaction with hydrophobic binding pockets or its ability to traverse cell membranes, making it a critical tool for medicinal chemistry campaigns where standard amino acids have failed to provide the desired property.

Synthesis of Proteolytically Stable Peptide Analogs

Peptides are inherently susceptible to rapid degradation by proteases in vivo. The incorporation of a non-natural, branched amino acid such as (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a well-established strategy to confer stability against enzymatic cleavage [2]. Its 4-ethyl substituted hexanoic acid backbone presents a non-canonical structure to proteases, thereby extending the peptide's half-life. This makes the compound a valuable building block for developing peptide-based therapeutics, molecular probes, and biomaterials where in vivo stability is a primary concern [3]. The use of Fmoc chemistry, which has shown superior yields for hydrophobic peptides (12.2% vs 7.1% for Boc), further supports the efficient synthesis of these challenging analogs [4].

Custom Peptide Synthesis for Unique Conformational Constraints

The specific stereochemistry ((S)-configuration) and 4-ethyl substitution of this amino acid impose distinct conformational preferences on the peptide backbone compared to linear or simple branched-chain amino acids [5]. Researchers can leverage this property to design peptides with unique secondary structures or to rigidify flexible regions of a peptide for improved target binding. This is particularly relevant in the development of peptide mimetics and constrained analogs, where the goal is to pre-organize the peptide into its bioactive conformation, reducing the entropic cost of binding and potentially increasing potency and selectivity.

Application
Selection Property
Validation Focus
SAR studies for lipophilicity and steric bulk
Increased molecular weight and rotatable bond count vs. native amino acids
Binding affinity and membrane permeability optimization
Proteolytically stable peptide analog synthesis
Non-canonical, branched side chain resists enzymatic recognition
Extended peptide half-life and stability in model systems
Peptide mimetics with conformational constraints
(S)-configuration and 4-ethyl substitution impose distinct backbone constraints
Pre-organized bioactive conformation and target selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.